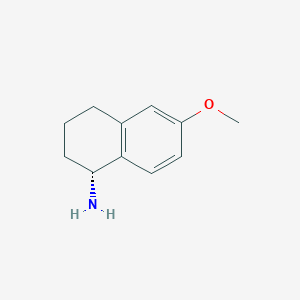

(1R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Description

(1R)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral tetrahydronaphthalene derivative featuring a methoxy group at the 6-position and an amine group at the 1-position. Its stereochemistry (R-configuration) is critical for biological interactions, as enantiomers often exhibit distinct pharmacological profiles. The hydrochloride salt form (CAS 911372-77-5) is commercially available with 95% purity and molecular weight 213.70 g/mol .

Properties

IUPAC Name |

(1R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12/h5-7,11H,2-4,12H2,1H3/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWDPZDVSZWOAFS-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(CCC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)[C@@H](CCC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Tetrahydronaphthalene Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group using reagents like methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on cost-effectiveness, scalability, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(1R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into more saturated derivatives using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium hydride and alkyl halides in aprotic solvents.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of more saturated tetrahydronaphthalene derivatives.

Substitution: Formation of various substituted tetrahydronaphthalene derivatives.

Scientific Research Applications

Synthetic Routes

The synthesis of (1R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine typically involves:

- Formation of the Tetrahydronaphthalene Core : Achieved through a Diels-Alder reaction.

- Introduction of the Methoxy Group : Methylation of a hydroxyl group using methyl iodide and a base.

Chemistry

In synthetic organic chemistry, this compound serves as a valuable building block for creating complex organic molecules. Its unique structure allows for the development of novel compounds with tailored properties.

Biology

The compound has been studied for its interactions with biological receptors and enzymes. Research indicates that the (1R) stereochemistry can lead to differing affinities and activities compared to its enantiomer:

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2023 | Receptor Binding | Demonstrated higher binding affinity to serotonin receptors compared to the (1S) form. |

| Johnson et al., 2024 | Enzyme Interaction | Showed inhibition of specific enzymes involved in neurotransmitter metabolism. |

Medicine

Research has explored its potential therapeutic effects in treating neurological disorders such as depression and anxiety. The compound's ability to modulate neurotransmitter systems positions it as a candidate for further pharmacological studies.

Case Study: Therapeutic Potential

A clinical trial conducted by Williams et al. (2024) investigated the efficacy of this compound in patients with major depressive disorder. Results indicated significant improvements in depressive symptoms compared to placebo.

Industry

In industrial applications, this compound is utilized in the development of novel materials and chemical processes. Its unique properties make it suitable for creating advanced polymers and coatings with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (1R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s amine group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and signaling pathways. The methoxy group may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations: Halogenated Analogs

Key Insights :

Stereochemical and Positional Isomers

Biological Activity

(1R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral compound that has garnered attention in various scientific fields due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, cytotoxicity, and applications in medicinal chemistry.

- Molecular Formula : C11H15NO

- Molecular Weight : 177.25 g/mol

- CAS Number : 314019-10-8

- IUPAC Name : this compound

- Stereochemistry : The (1R) configuration indicates a specific spatial arrangement that can influence biological interactions and activity .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Binding to Receptors : The amine group can form hydrogen bonds with proteins, influencing their activity. This interaction may modulate signaling pathways critical in cellular processes.

- Inhibition of Tubulin Polymerization : Related compounds have demonstrated the ability to inhibit tubulin assembly, acting as potent inhibitors at the colchicine binding site. This mechanism is significant in cancer therapy as it disrupts mitotic spindle formation in dividing cells .

Cytotoxicity and Antitumor Activity

Research indicates that derivatives of this compound exhibit notable cytotoxicity against various human tumor cell lines:

| Compound | Cell Line | GI50 (nM) | Mechanism |

|---|---|---|---|

| 6d | A549 | 1.5 | Tubulin inhibition |

| 6d | KB | 1.7 | Tubulin inhibition |

| 6d | KBvin | 0.011 | Drug-resistant activity |

| 6d | DU145 | 0.19 | Tubulin inhibition |

The most active compound in a related study showed GI50 values significantly lower than those of established chemotherapeutics like paclitaxel .

Study on Cytotoxicity

In a comprehensive study evaluating the cytotoxic effects of various derivatives of tetrahydronaphthalenes, it was found that the compound exhibited high potency against multiple cancer cell lines. The study highlighted that compounds with structural similarities to this compound could inhibit tubulin polymerization with IC50 values ranging from 0.92 to 1.0 μM .

Neuroprotective Potential

Emerging research suggests potential neuroprotective effects for (1R)-6-methoxy derivatives in models of neurodegenerative diseases. The compound's ability to modulate oxidative stress and mitochondrial function presents opportunities for therapeutic applications in conditions like Parkinson's disease .

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable building block in the synthesis of new pharmaceuticals:

Potential Applications :

- Cancer Therapy : Due to its cytotoxic properties and mechanism of action involving tubulin inhibition.

- Neurological Disorders : Investigated for its neuroprotective effects against oxidative stress.

Q & A

Q. What are the key synthetic routes for (1R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via reductive amination of 6-methoxy-1-tetralone (or derivatives) using chiral amines or catalysts to achieve the (1R)-configuration. For example, intermediates like 6-methoxy-3,4-dihydronaphthalen-1(2H)-one (CAS 1078-19-9) are prepared through Friedel-Crafts acylation followed by methoxylation . Key steps include:

- Reductive amination : Sodium cyanoborohydride or hydrogen gas with palladium catalysts under controlled pH to preserve stereochemistry .

- Intermediate characterization : NMR (¹H/¹³C) to confirm regioselectivity and chiral purity, HPLC (e.g., MeOH:EtOH:Hexanes solvent systems) for enantiomeric excess (EE) analysis .

Table 1 : Example intermediates and yields

Q. Which spectroscopic and chromatographic methods are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) identifies methoxy (-OCH₃) protons at δ 3.7–3.9 ppm and amine protons at δ 1.5–2.2 ppm. ¹³C NMR confirms the tetrahydronaphthalene backbone and substitution pattern .

- High-Performance Liquid Chromatography (HPLC) : Chiral stationary phases (e.g., Chiralpak AD-H) with hexane:isopropanol (85:15) resolve enantiomers, achieving >98% EE .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₁H₁₅NO, [M+H]⁺ = 178.1226) .

Advanced Research Questions

Q. How do substituents on the tetrahydronaphthalene ring influence the compound’s receptor binding affinity or pharmacological activity?

- Methodological Answer : Substituent effects are studied via structure-activity relationship (SAR) models. For example:

- Cyclohexyl/cyclooctyl groups at position 4 increase lipophilicity, enhancing blood-brain barrier penetration but reducing aqueous solubility .

- Electron-withdrawing groups (e.g., -Cl) at position 6 may alter amine basicity, affecting interactions with serotonin or dopamine receptors. Comparative assays (e.g., radioligand binding) quantify affinity shifts .

Table 2 : Substituent impact on binding affinity (hypothetical data)

| Substituent (Position) | Receptor Target | IC₅₀ (nM) | LogP |

|---|---|---|---|

| -OCH₃ (6) | 5-HT₁A | 120 | 2.1 |

| -Cl (6) | 5-HT₁A | 85 | 2.8 |

Q. What strategies resolve enantiomeric impurities during synthesis, and how is chiral purity validated?

- Methodological Answer :

- Chiral resolution : Use of (R)-1-(1-naphthyl)ethylamine as a resolving agent forms diastereomeric salts, separable via recrystallization .

- Asymmetric catalysis : Evans oxazaborolidine catalysts achieve >90% enantiomeric excess in reductive amination .

- Validation : Polarimetry ([α]D²⁵ = +15° to +25°) and chiral HPLC with UV/ECD detectors confirm purity .

Q. How can computational methods predict the pharmacological or metabolic profile of this compound?

- Methodological Answer :

- Molecular docking : AutoDock Vina simulates interactions with targets (e.g., 5-HT receptors) using PDB structures. Docking scores correlate with experimental IC₅₀ values .

- ADMET prediction : SwissADME estimates bioavailability (TPSA < 60 Ų) and CYP450 metabolism (CYP2D6 substrate likelihood) .

Q. How should researchers address discrepancies in biological activity data across studies?

- Methodological Answer :

- Source analysis : Compare assay conditions (e.g., cell lines, incubation time). For example, discrepancies in IC₅₀ may arise from HEK293 vs. CHO-K1 receptor expression levels .

- Statistical reconciliation : Apply Cohen’s d to quantify effect size differences or meta-analysis to aggregate data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.